molecular formula C10H10F3NO2 B7808967 N-(4-Trifluoromethylphenyl)glycine methyl ester

N-(4-Trifluoromethylphenyl)glycine methyl ester

Cat. No. B7808967
M. Wt: 233.19 g/mol
InChI Key: RCXFVOVWDMWLHH-UHFFFAOYSA-N
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Patent
US04985427

Procedure details

4-Trifluoromethylaniline (5.84 g), methyl chloroacetate (13.1 g) and sodium bicarbonate (3 g) were treated according to the method of Intermediate 5. The product was purified by FCC eluting with System B (1:3) to give the title compound (5.00 g), t.l.c. (System B, 1:3) Rf 0.32.
Quantity
5.84 g
Type
reactant
Reaction Step One
Quantity
13.1 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
[Compound]
Name
Intermediate 5
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:11])([F:10])[C:3]1[CH:9]=[CH:8][C:6]([NH2:7])=[CH:5][CH:4]=1.Cl[CH2:13][C:14]([O:16][CH3:17])=[O:15].C(=O)(O)[O-].[Na+]>>[CH3:17][O:16][C:14](=[O:15])[CH2:13][NH:7][C:6]1[CH:8]=[CH:9][C:3]([C:2]([F:10])([F:11])[F:1])=[CH:4][CH:5]=1 |f:2.3|

Inputs

Step One
Name
Quantity
5.84 g
Type
reactant
Smiles
FC(C1=CC=C(N)C=C1)(F)F
Name
Quantity
13.1 g
Type
reactant
Smiles
ClCC(=O)OC
Name
Quantity
3 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Two
Name
Intermediate 5
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product was purified by FCC
WASH
Type
WASH
Details
eluting with System B (1:3)

Outcomes

Product
Name
Type
product
Smiles
COC(CNC1=CC=C(C=C1)C(F)(F)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5 g
YIELD: CALCULATEDPERCENTYIELD 59.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.